3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide
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Overview
Description
3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide: is an organic compound with a complex structure that includes bromine, ethoxy, fluorobenzyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the benzamide group through an amidation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine or fluorine atoms, potentially leading to dehalogenation.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine and fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies .
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
- 3-Bromo-4-((3-fluorobenzyl)oxy)-5-methoxybenzaldehyde
- 3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzaldehyde
Uniqueness: 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide stands out due to the presence of both ethoxy and fluorobenzyl groups, which impart unique chemical properties.
Properties
Molecular Formula |
C16H15BrFNO3 |
---|---|
Molecular Weight |
368.20 g/mol |
IUPAC Name |
3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C16H15BrFNO3/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-4-3-5-12(18)6-10/h3-8H,2,9H2,1H3,(H2,19,20) |
InChI Key |
UMSKKYXFUHXECD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)Br)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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